N-(4-Fluoro-2-methoxybenzyl)cyclopentanamine
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Overview
Description
N-(4-Fluoro-2-methoxybenzyl)cyclopentanamine is an organic compound characterized by the presence of a cyclopentanamine group attached to a benzyl ring substituted with a fluoro and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-2-methoxybenzyl)cyclopentanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoro-2-methoxybenzyl chloride and cyclopentanamine.
Nucleophilic Substitution Reaction: The key step involves a nucleophilic substitution reaction where cyclopentanamine reacts with 4-fluoro-2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving efficiency and reducing costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluoro-2-methoxybenzyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, where the fluoro and methoxy groups direct incoming electrophiles to specific positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: 4-Fluoro-2-methoxybenzaldehyde or 4-fluoro-2-methoxybenzoic acid.
Reduction: 2-Methoxybenzylcyclopentanamine.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
N-(4-Fluoro-2-methoxybenzyl)cyclopentanamine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in the design of new drugs, particularly for its interactions with biological targets such as enzymes and receptors.
Biological Studies: Used in studies to understand the effects of fluoro and methoxy substitutions on biological activity.
Materials Science: Investigated for its properties in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism by which N-(4-Fluoro-2-methoxybenzyl)cyclopentanamine exerts its effects involves its interaction with specific molecular targets. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluoro-2-methylbenzyl)cyclopentanamine
- N-(4-Fluoro-3-methoxybenzyl)cyclopentanamine
Uniqueness
N-(4-Fluoro-2-methoxybenzyl)cyclopentanamine is unique due to the specific positioning of the fluoro and methoxy groups on the benzyl ring, which can significantly affect its chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[(4-fluoro-2-methoxyphenyl)methyl]cyclopentanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-16-13-8-11(14)7-6-10(13)9-15-12-4-2-3-5-12/h6-8,12,15H,2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDZUDKUCJQOON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)CNC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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